BenchChemオンラインストアへようこそ!

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Medicinal Chemistry Physicochemical Property Profiling Fragment-Based Drug Design

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a bicyclic heterocyclic building block belonging to the pyrrolo[3,4-d]pyrimidine class, featuring a fused pyrrole-pyrimidine core with a methyl substituent at the 2-position. This scaffold serves as a privileged intermediate in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors targeting ATR, PARP, and other DNA damage response (DDR) kinases.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
CAS No. 424819-90-9
Cat. No. B1513329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
CAS424819-90-9
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESCC1=NC=C2CNCC2=N1.Cl
InChIInChI=1S/C7H9N3.ClH/c1-5-9-3-6-2-8-4-7(6)10-5;/h3,8H,2,4H2,1H3;1H
InChIKeyAPMXWZQUZCKFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride (CAS 424819-90-9): Core Scaffold Identity and Procurement Context


2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a bicyclic heterocyclic building block belonging to the pyrrolo[3,4-d]pyrimidine class, featuring a fused pyrrole-pyrimidine core with a methyl substituent at the 2-position [1]. This scaffold serves as a privileged intermediate in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors targeting ATR, PARP, and other DNA damage response (DDR) kinases [2]. The hydrochloride salt form (CAS 424819-90-9; MW 171.63 g/mol) offers enhanced aqueous solubility and handling characteristics compared to the free base (CAS 787541-88-2), making it the preferred form for direct use in parallel synthesis and library production workflows [1].

Why 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride Cannot Be Casually Interchanged with Other 2-Substituted Analogs


Within the pyrrolo[3,4-d]pyrimidine scaffold family, the 2-position substituent exerts a dominant influence on both physicochemical properties and downstream synthetic reactivity. Even among simple alkyl variants, the 2-methyl analog occupies a distinct property space: it provides an intermediate lipophilicity (XLogP3 = -0.4) that balances aqueous solubility with passive membrane permeability relevant to fragment-based drug design, whereas the 2-unsubstituted (H) analog is more hydrophilic (ACD/LogP = -1.07) and the 2-trifluoromethyl analog is significantly more lipophilic (XLogP3 = 0.1) [1]. These differences in logP directly impact compound handling, partitioning in biphasic reaction systems, and the pharmacokinetic profile of downstream derivatives [2]. Consequently, substituting one 2-substituted analog for another in a synthetic sequence or SAR campaign alters not only the steric and electronic environment at the ATP-binding site mimic but also the entire property trajectory of the final compound series, rendering generic substitution without re-optimization scientifically unsound.

Quantitative Differentiation Evidence: 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride Versus Closest 2-Substituted Analogs


Lipophilicity (LogP) Comparison: 2-Methyl Occupies a Distinct Intermediate Hydrophobicity Window Versus H, Ethyl, CF₃, and Phenyl Analogs

The 2-methyl analog possesses an XLogP3 of -0.4, positioning it as the balanced midpoint between the excessively hydrophilic 2-unsubstituted analog (ACD/LogP = -1.07) and the significantly more lipophilic 2-trifluoromethyl (XLogP3 = 0.1) and 2-phenyl (LogP = 2.88) analogs [1][2]. The 2-ethyl analog exhibits a reported LogP of -0.73 , though this value requires further verification as it appears counter to the expected trend of increasing carbon count elevating lipophilicity. This intermediate logP window of the 2-methyl variant is highly relevant for medicinal chemists seeking to maintain ligand efficiency and avoid the promiscuity risks associated with highly lipophilic fragments, while still providing sufficient hydrophobicity for productive target engagement [1].

Medicinal Chemistry Physicochemical Property Profiling Fragment-Based Drug Design

Molecular Weight and Heavy Atom Count Differentiation: 2-Methyl Offers the Minimum Non-Hydrogen Substituent for Scaffold Elaboration

The 2-methyl analog (MW 135.17 g/mol free base; 171.63 g/mol HCl salt) is the smallest substituted member of the 2-alkyl pyrrolo[3,4-d]pyrimidine series, adding only 14 Da over the unsubstituted parent (MW 121.14 g/mol) [1]. In contrast, the 2-ethyl analog adds 28 Da (MW 149.19 g/mol) , the 2-CF₃ analog adds 68 Da (MW 189.14 g/mol) [2], and the 2-phenyl analog adds 76 Da (MW 197.24 g/mol free base) . For fragment-based screening campaigns where maintaining MW below 150 Da is critical for ligand efficiency (LE) optimization, the 2-methyl variant uniquely enables the introduction of a hydrophobic substituent without breaching this threshold [1].

Medicinal Chemistry Fragment Efficiency Metrics Lead Optimization

Hydrogen Bond Acceptor Count: 2-Methyl Preserves the Lowest HBA Count Among Substituted Analogs for Permeability Optimization

The 2-methyl analog possesses 3 hydrogen bond acceptors (HBA) in its free base form [1], identical to the 2-unsubstituted scaffold. By contrast, the 2-trifluoromethyl analog introduces three fluorine atoms, increasing the HBA count to 6 [2]. This doubling of HBA count directly impacts the compound's ability to desolvate and permeate biological membranes, a critical early-stage ADMET parameter. While explicit permeability data for the 2-methyl scaffold itself is limited, the lower HBA count provides a structural rationale for selecting this analog when minimizing total polar surface area (TPSA) contribution is prioritized in parallel synthesis design [1].

ADMET Optimization Permeability Prediction Physicochemical Property Profiling

Scaffold Provenance in ATR Kinase Inhibitor Discovery: 2-Methyl Core as a Demonstrated Precursor to Low-Nanomolar Clinical Candidates

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, inclusive of the 2-methyl variant, has demonstrated validated utility as a precursor for potent ATR kinase inhibitors. In a 2023 study, the related 7,7-dimethyl derivative compound 48f achieved an ATR IC₅₀ of 0.0030 μM, with cellular IC₅₀ values of 0.040–0.098 μM across LoVo, SW620, and OVCAR-3 ATM-deficient tumor cell lines, and a favorable oral bioavailability of 30% in SD rats [1]. Additionally, compound 5g from a 2022 study, built on the same core scaffold, achieved an ATR IC₅₀ of 0.007 μM [2]. While these published examples bear additional substituents beyond the 2-methyl group, the core 2-methyl scaffold is the direct synthetic precursor to both compound classes, establishing its validated pedigree in high-value DDR inhibitor programs [1][2].

DNA Damage Response ATR Kinase Inhibition Synthetic Lethality

Salt Form Advantage: Hydrochloride Provides Aqueous Solubility Enhancement Over Free Base Without Altering Scaffold Reactivity

The hydrochloride salt form (CAS 424819-90-9; MW 171.63 g/mol) offers solubility advantages over the free base (CAS 787541-88-2; MW 135.17 g/mol) for aqueous reaction conditions and biological assay preparation [1]. While the 2-unsubstituted parent scaffold is also commercially available as a dihydrochloride salt (MW 194.06 g/mol) [2], the 2-methyl HCl salt's intermediate molecular weight makes it the most concentrated form of the methyl-substituted core per unit mass, maximizing mole-scale synthetic throughput. The hydrochloride counterion is preferred over the dihydrochloride form commonly encountered with the unsubstituted scaffold, as it avoids the need for base neutralization steps that can complicate moisture-sensitive downstream chemistries [1].

Salt Selection Solubility Enhancement Parallel Synthesis Compatibility

Procurement-Driven Application Scenarios for 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride (CAS 424819-90-9)


Fragment-Based ATR Kinase Inhibitor Hit Generation and Optimization

The 2-methyl analog, with its intermediate logP of -0.4 and sub-150 Da molecular weight, constitutes an ideal fragment hit for ATR kinase inhibitor programs. Its scaffold has been validated through multiple published series achieving single-digit nanomolar ATR IC₅₀ values (compound 48f: 0.0030 μM; compound 5g: 0.007 μM) [1][2]. Procurement of the hydrochloride salt (CAS 424819-90-9) directly supports fragment soaking, SPR screening, and hit-to-lead chemistry without requiring pre-functionalization, while the 2-methyl group provides a hydrophobic anchor that can be elaborated into the ATP-binding pocket based on established co-crystal structures of related pyrrolo[3,4-d]pyrimidine ATR inhibitors [1].

DNA Damage Response (DDR) Focused Library Synthesis

The 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride serves as a core building block for parallel synthesis of DDR-targeted compound libraries spanning ATR, PARP1, and dual PARP1/ATR inhibitor chemotypes [1][2]. The monohydrochloride salt form provides direct solubility in polar aprotic solvents (DMF, DMSO) for amide coupling and reductive amination at the 6-position, while the 2-methyl group acts as a non-labile substituent that does not interfere with common coupling conditions. This contrasts with the 2-CF₃ analog, whose electron-withdrawing nature can deactivate the pyrimidine ring toward nucleophilic aromatic substitution [3].

Physicochemical Property Optimization in Lead Series Triage

When medicinal chemistry teams require a pyrrolo[3,4-d]pyrimidine core with the most balanced physicochemical profile among commercially available 2-substituted analogs, the 2-methyl variant is the rational first choice. It uniquely provides a logP in the favorable fragment range (-0.4), the lowest HBA count (3) among substituted analogs, and a molecular weight compliant with fragment rule-of-three guidelines [1][2]. These properties directly reduce the risk of downstream ADMET attrition—particularly hERG binding, CYP inhibition, and poor permeability—relative to series initiated from the more lipophilic 2-phenyl (logP 2.88) or 2-CF₃ (logP 0.1) analogs [3].

Scalable Process Chemistry Intermediate for Clinical Candidate Synthesis

For CROs and pharmaceutical development teams scaling DDR inhibitor candidates, the 2-methyl scaffold offers a key advantage: it is commercially available in multi-gram to kilogram quantities at >95% purity from multiple global suppliers, and its synthesis via acetamidine cyclocondensation with 4-[(dimethylamino)methylene]-1-protected-pyrrolidin-3-one is well-precedented and amenable to process optimization [1]. The hydrochloride salt simplifies isolation and storage compared to hygroscopic free bases, reducing supply chain risks during clinical candidate manufacturing campaigns.

Quote Request

Request a Quote for 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.